molecular formula C6H9NO4S B095407 2,4-Thiazolidinedicarboxylic acid, 2-methyl- CAS No. 16708-09-1

2,4-Thiazolidinedicarboxylic acid, 2-methyl-

Cat. No. B095407
M. Wt: 191.21 g/mol
InChI Key: JCAKCGQZNBEITC-UHFFFAOYSA-N
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Patent
US09212154B2

Procedure details

Under an argon atmosphere, L-cysteine (15 g) was dissolved in dry ethanol (35 mL), pyruvic acid (18.6 mL) was added thereto at room temperature, and the mixture was stirred for 3 hours. The resulting solid was collected by filtration under reduced pressure, and washed with ice-cooled ethanol to give 2-methylthiazolidine-2,4-dicarboxylic acid (diastereomer mixture) (23 g, yield 97%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=O>C(O)C>[CH3:11][C:9]1([C:8]([OH:13])=[O:12])[NH:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][S:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.6 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature, and the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(SCC(N1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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